SC 51089

Descripción

Propiedades

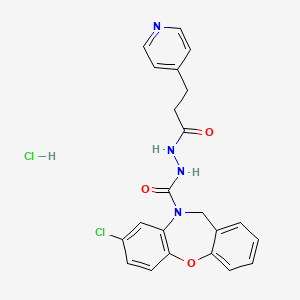

IUPAC Name |

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3.ClH/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15;/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHJTXDPDGKIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163259 |

Source

|

| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146033-02-5 |

Source

|

| Record name | SC 51089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146033025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz(b,f)(1,4)oxazepine-10(11H)-carboxylic acid, 8-chloro-, 2-(1-oxo-3-(4-pyridinyl)propyl)hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146033-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SC-51089: A Deep Dive into its Neuroprotective Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Emerging research has highlighted its significant neuroprotective properties across various models of neuronal injury, including excitotoxicity, cerebral ischemia, and neurodegenerative diseases. This document provides a comprehensive overview of the core mechanism of action of SC-51089 in neurons, detailing its interaction with key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of SC-51089's therapeutic potential in neurological disorders.

Core Mechanism of Action: EP1 Receptor Antagonism

The primary mechanism of action of SC-51089 is the selective blockade of the EP1 receptor.[1] The EP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, primarily signals through the Gq protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1][2] By antagonizing the EP1 receptor, SC-51089 effectively prevents this cascade of events, thereby mitigating the downstream consequences of excessive EP1 signaling in neurons, particularly under pathological conditions.

Key Signaling Pathways Modulated by SC-51089

SC-51089 exerts its neuroprotective effects by modulating two critical downstream signaling pathways: intracellular calcium homeostasis and the pro-survival PI3K/Akt pathway.

Regulation of Intracellular Calcium Homeostasis

In conditions of neuronal stress, such as excitotoxicity induced by over-activation of N-methyl-D-aspartate (NMDA) receptors, there is a massive influx of extracellular Ca2+, leading to intracellular Ca2+ overload and subsequent neuronal cell death. SC-51089 has been shown to attenuate this Ca2+ overload.[3] It achieves this, in part, by enhancing the function of the Na+/Ca2+ exchanger, a key transporter involved in extruding calcium from the cytoplasm.[3] By blocking the EP1 receptor-mediated release of Ca2+ from internal stores and promoting its removal, SC-51089 helps to restore and maintain calcium homeostasis, a critical factor for neuronal survival.

References

SC-51089: An In-depth Profile of a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways associated with its target. All quantitative data are presented in structured tables, and detailed experimental workflows and signaling cascades are visualized using diagrams.

Introduction

Prostaglandin E2 is a principal mediator of inflammation and pain, exerting its diverse physiological and pathological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq alpha subunit, mobilizes intracellular calcium upon activation, contributing to various cellular responses. Its involvement in nociception, neuroinflammation, and certain cancers has made it an attractive target for therapeutic intervention. SC-51089 has been identified as a selective antagonist of the EP1 receptor, making it a valuable tool for investigating the physiological roles of this receptor and a potential lead compound for drug development.

Selectivity Profile of SC-51089

SC-51089 demonstrates a clear selectivity for the EP1 receptor over other prostanoid receptor subtypes. The binding affinities, expressed as inhibitor constant (Ki) values, have been determined through radioligand binding assays.

| Receptor Subtype | Binding Affinity (Ki) in µM |

| EP1 | 1.3 [1] |

| TP (Thromboxane) | 11.2[1] |

| EP3 | 17.5[1] |

| FP (Prostaglandin F) | 61.1[1] |

Functional Activity

The antagonist activity of SC-51089 at the EP1 receptor has been confirmed through functional assays. In a guinea pig ileum muscle strip assay, SC-51089 demonstrated potent antagonism of PGE2-induced contractions.

| Assay | Parameter | Value |

| Guinea Pig Ileum Muscle Strip Assay | pA2 | 6.5 |

Experimental Protocols

The following sections describe the likely methodologies employed to characterize the selectivity and functional activity of SC-51089, based on standard practices for prostanoid receptor research.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of SC-51089 to various prostanoid receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of SC-51089 for the EP1, EP3, TP, and FP receptors.

Materials:

-

Membrane preparations from cells stably expressing the human recombinant prostanoid receptor subtypes (EP1, EP3, TP, FP).

-

Radioligand: [3H]-PGE2 (for EP1 and EP3), [3H]-SQ 29,548 (for TP), [3H]-PGF2α (for FP).

-

SC-51089 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of SC-51089.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of SC-51089 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

SC-51089: A Technical Guide to its Function as a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological function, mechanism of action, and experimental data related to SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.

Core Function and Mechanism of Action

SC-51089 is a potent and selective antagonist of the prostanoid EP1 receptor.[1][2][3][4] Its primary function is to block the binding of prostaglandin E2 (PGE2), a key inflammatory mediator, to the EP1 receptor, thereby inhibiting its downstream signaling pathways. This targeted antagonism confers upon SC-51089 a range of biological activities, including neuroprotection, anti-tumor effects, and analgesia.[1][2][5][6]

The EP1 receptor is a G-protein coupled receptor that, upon activation by PGE2, typically couples to Gq proteins, leading to an increase in intracellular calcium levels. By preventing this initial binding event, SC-51089 effectively abrogates the physiological and pathological processes mediated by PGE2-EP1 signaling.

Quantitative Pharmacological Data

The selectivity and potency of SC-51089 have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Receptor Binding Affinity of SC-51089

| Receptor | Ki (μM) |

| EP1 | 1.3 |

| EP2 | >100 |

| EP3 | 17.5 |

| EP4 | >100 |

| TP (Thromboxane A2) | 11.2 |

| FP (Prostaglandin F2α) | 61.1 |

| DP (Prostaglandin D2) | >100 |

Data compiled from multiple sources.[1][2][3][7]

Table 2: In Vitro and In Vivo Efficacy of SC-51089

| Assay | Metric | Value |

| Inhibition of KMG-4 glioma cell growth (in vitro) | IC50 | ~1 µM |

| Phenylbenzoquinone-induced writhing in mice (in vivo) | ED50 | 6.8 mg/kg |

Data compiled from multiple sources.[2][6][7]

Key Experimental Findings and Methodologies

Receptor Binding Affinity Studies

Objective: To determine the binding affinity and selectivity of SC-51089 for various prostanoid receptors.

Methodology:

-

Receptor Preparation: Recombinant human prostanoid receptors (EP1, EP2, EP3, EP4, TP, FP, DP) were expressed in host cells (e.g., HEK293 or CHO cells).

-

Radioligand Binding Assay: Cell membranes expressing the specific receptor subtype were incubated with a known radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors).

-

Competitive Binding: A range of concentrations of SC-51089 were added to compete with the radioligand for binding to the receptor.

-

Detection and Analysis: The amount of bound radioligand was measured using scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of SC-51089 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

For a detailed protocol, refer to Abramovitz et al., 2000.[1][2]

In Vitro Neuroprotection Studies

Objective: To evaluate the neuroprotective effects of SC-51089 against various insults.

Methodology:

-

Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., MC65 human neuroblastoma cells) were used.[2][8]

-

Induction of Neurotoxicity: Neurotoxicity was induced by agents such as amyloid-β 1-42 (Aβ42) or by excitotoxicity.[2][8]

-

Treatment: Cells were treated with SC-51089 at various concentrations (e.g., 5 µM, 10-50 µM) prior to or concurrently with the neurotoxic insult.[1][2][3]

-

Assessment of Cell Viability: Cell death was quantified using assays such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

For a detailed protocol, refer to Li et al., 2016.[2]

In Vitro and In Vivo Anti-glioma Activity

Objective: To assess the anti-tumor effects of SC-51089 on glioma cells.

Methodology:

-

In Vitro Cell Growth Assay:

-

In Vivo Xenograft Model:

-

Animal Model: Immunocompromised mice (e.g., SCID mice) were used.[5]

-

Tumor Implantation: KMG-4 glioma cells were subcutaneously implanted into the mice.[2][5]

-

Treatment: Once tumors were established, mice were treated with SC-51089 (e.g., 25 mg/kg).[2][7]

-

Analysis: Tumor growth was monitored and compared between treated and control groups.[2][5]

-

For a detailed protocol, refer to Matsuo et al., 2004.[2][5]

In Vivo Analgesic Activity

Objective: To determine the analgesic properties of SC-51089.

Methodology:

-

Induction of Pain: A chemical irritant, phenylbenzoquinone, was administered to induce a writhing response, which is indicative of pain.[2][7]

-

Treatment: SC-51089 was administered to the mice prior to the injection of the irritant.

-

Analysis: The number of writhes was counted over a specific period, and the dose of SC-51089 that reduced the writhing response by 50% (ED50) was calculated.[2][7]

For a detailed protocol, refer to Hallinan et al., 1993.[2]

Visualizing the Molecular and Experimental Context

Prostaglandin E2 Signaling Pathway and the Role of SC-51089

Caption: PGE2 signaling and the inhibitory action of SC-51089 on the EP1 receptor.

General Experimental Workflow for Evaluating SC-51089

Caption: A generalized workflow for the pharmacological evaluation of SC-51089.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]

- 8. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

SC-51089: An In-Depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This G-protein coupled receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, neurodegeneration, and carcinogenesis. By competitively inhibiting the binding of PGE2 to the EP1 receptor, SC-51089 effectively modulates its downstream signaling cascades. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by SC-51089, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Primary Molecular Target and Mechanism of Action

The principal molecular target of SC-51089 is the EP1 receptor, a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, PGE2. SC-51089 functions as a competitive antagonist, binding to the EP1 receptor and thereby preventing the initiation of downstream intracellular signaling cascades that are normally triggered by PGE2.

The EP1 receptor is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by an agonist like PGE2, the Gq subunit activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical event that triggers a multitude of cellular responses.

SC-51089, by blocking the initial activation of the EP1 receptor, prevents this entire cascade from occurring.

Quantitative Data Summary

The following tables summarize the key quantitative data for SC-51089 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Ki (µM) | Species | Reference |

| EP1 | 1.3 | Human | [1][2] |

| TP | 11.2 | Human | [1][2] |

| EP3 | 17.5 | Human | [1][2] |

| FP | 61.1 | Human | [1][2] |

| EP2 | >100 | Human | [2] |

| EP4 | >100 | Human | [2] |

| DP | >100 | Human | [2] |

| IP | >100 | Human | [2] |

Table 2: In Vitro Functional Activity (IC50)

| Assay | Cell Line | IC50 (µM) | Effect | Reference |

| Glioma Cell Growth Inhibition | KMG-4 | ~1 | Inhibition of cell growth | [2] |

Table 3: In Vivo Efficacy (ED50 and other effective doses)

| Model | Species | Dose | Effect | Reference |

| Phenylbenzoquinone-induced writhing | Mouse | 6.8 mg/kg (ED50) | Analgesic effect | [2] |

| KMG4 mouse xenograft model | Mouse | 25 mg/kg | Reduced tumor growth | [2] |

| Amyloid-β 1-42 induced cell death | Human Neuroblastoma (MC65) | 10-50 µM | Decreased cell death | [2] |

| PGE2-induced neuronal cell death | Not specified | 5 µM (24h) | Attenuated cell death | [1] |

| Huntington's disease model (R6/1) | Mouse | 40 µg/kg/day (i.p. infusion for 28 days) | Ameliorated motor and memory deficits | [1] |

Detailed Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is a generalized representation based on the methodology described in the cited literature for determining the binding affinity of compounds to prostanoid receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of SC-51089 for the human EP1 receptor and other prostanoid receptors.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor (or other prostanoid receptors).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

-

Radioligand: [3H]-PGE2.

-

Non-specific binding control: Unlabeled PGE2 (10 µM).

-

SC-51089 stock solution (in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well microplate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [3H]-PGE2 (typically at or below its Kd).

-

Increasing concentrations of SC-51089 (for competition curve). For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 10 µM unlabeled PGE2.

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal binding against the log concentration of SC-51089.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability/Growth Inhibition Assay

This protocol is a generalized representation for assessing the effect of SC-51089 on the viability or growth of cancer cells.

Objective: To determine the IC50 of SC-51089 for inhibiting the growth of a glioma cell line.

Materials:

-

KMG-4 human glioma cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

SC-51089 stock solution (in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin).

-

Solubilization solution (e.g., DMSO or acidified isopropanol for MTT).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count KMG-4 cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of SC-51089 in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of SC-51089. Include vehicle control wells (DMSO).

-

Incubate the plate for 48-72 hours.

-

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Express the absorbance values as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the log concentration of SC-51089.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression.

-

Clinical Trials Information

As of the latest search, there is no publicly available information on clinical trials for SC-51089. This suggests that the compound has not entered clinical development or that any such trials are not registered in public databases.

Conclusion

SC-51089 is a valuable research tool for investigating the role of the EP1 receptor in various biological systems. Its high selectivity and well-characterized mechanism of action make it a suitable probe for dissecting the downstream signaling pathways of PGE2-mediated EP1 activation. The primary downstream effect of SC-51089 is the inhibition of the Gq-PLC-IP3-Ca2+ signaling cascade. This guide provides a foundational understanding of SC-51089 for researchers and professionals in the field of drug discovery and development. Further research into the nuanced downstream effects of EP1 antagonism in different cellular contexts will continue to be an important area of investigation.

References

An In-Depth Technical Guide to SC-51089 and its Interaction with the Prostaglandin E2 EP1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase (COX) pathway, is a lipid mediator implicated in a vast array of physiological and pathological processes, including inflammation, pain, cancer, and neurodegeneration. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a significant therapeutic target due to its role in mediating nociception, tumor progression, and neuroinflammatory processes. SC-51089 is a potent and selective antagonist of the EP1 receptor. This technical guide provides a comprehensive overview of the PGE2-EP1 signaling axis, the pharmacological profile of SC-51089, detailed experimental protocols for its evaluation, and a summary of its application in preclinical research.

The Prostaglandin E2 Synthesis and Signaling Pathway

Prostaglandin E2 is synthesized from arachidonic acid, which is released from the plasma membrane by phospholipase A2 (PLA2). Arachidonic acid is then converted to an unstable intermediate, Prostaglandin H2 (PGH2), by the action of cyclooxygenase enzymes, COX-1 and COX-2. PGH2 is subsequently isomerized to PGE2 by PGE synthases (PGES).[1]

PGE2 exerts its biological functions by binding to its four receptor subtypes (EP1-4), which are coupled to different intracellular signaling cascades.[1]

-

EP1 Receptor: Coupled to the Gq alpha subunit of the heterotrimeric G protein.[1][2][3] Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[1][3] This pathway is primarily associated with cellular contraction, proliferation, and neurotransmission.

-

EP2 and EP4 Receptors: Both couple to the Gs alpha subunit, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[1]

-

EP3 Receptor: Primarily couples to the Gi alpha subunit, which inhibits adenylyl cyclase and reduces cAMP levels.[1]

The distinct signaling pathways activated by each EP receptor subtype underscore the complex and often opposing biological roles of PGE2.

Visualization of the PGE2 Synthesis and EP Receptor Signaling Pathways

References

SC-51089 and its Role in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. A key mediator of inflammatory processes in the central nervous system (CNS) is prostaglandin E2 (PGE2), which exerts its effects through four subtypes of G-protein coupled receptors (EP1-4). The EP1 receptor, in particular, has emerged as a promising therapeutic target due to its involvement in excitotoxicity and neuronal death. This technical guide provides an in-depth overview of SC-51089, a selective antagonist of the EP1 receptor, and its role in modulating neuroinflammation. We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to SC-51089

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1] Its ability to block the signaling cascade initiated by PGE2 binding to the EP1 receptor has positioned it as a valuable tool for investigating the role of this pathway in various physiological and pathological processes, particularly in the context of neuroinflammation and neurodegeneration.

Mechanism of Action

SC-51089 exerts its effects by competitively binding to the EP1 receptor, thereby preventing the binding of its endogenous ligand, PGE2. The EP1 receptor is coupled to the Gq G-protein, and its activation by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ levels. This elevation in intracellular Ca2+ can activate various downstream signaling pathways, some of which are implicated in neuronal damage and death. By blocking this initial step, SC-51089 effectively inhibits the entire downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of SC-51089.

Table 1: Receptor Binding Affinity of SC-51089

| Receptor | Ki (μM) |

| EP1 | 1.3[1] |

| TP | 11.2[1] |

| EP3 | 17.5[1] |

| FP | 61.1[1] |

Table 2: In Vitro Neuroprotective Effects of SC-51089

| Model | Cell Type | Treatment | Concentration of SC-51089 | Outcome | Reference |

| Amyloid-β Toxicity | MC65 human neuroblastoma cells | Amyloid-β precursor protein C-terminal fragment (C99) overexpression | 10-20 µM | ~50% reduction in Aβ neurotoxicity | [2][3] |

| Oxidative Stress | Primary neuronal cells | tert-Butyl hydroperoxide (t-BuOOH) + PGE2 | 5 µM | Attenuation of PGE2-induced cell death | [1] |

| Oxygen-Glucose Deprivation (OGD) | Hippocampal slices | OGD | Not specified | Reduction of hippocampal damage by 28 ± 2% | [4] |

Table 3: In Vivo Neuroprotective Effects of SC-51089

| Model | Animal Model | Treatment | Dosage of SC-51089 | Outcome | Reference |

| Huntington's Disease | R6/1 transgenic mouse | Intraperitoneal (i.p.) infusion for 28 days | 40 µg/kg/day | Amelioration of motor coordination and balance dysfunction; rescue of long-term memory deficit | [1] |

| Focal Cerebral Ischemia | Mouse middle cerebral artery occlusion (MCAO) | i.p. administration 5 min after reperfusion | 10 µg/kg | 50% ± 8% reduction in infarct volume | [5] |

| Focal Cerebral Ischemia | Mouse MCAO | Single i.p. dose 6 or 12 hours after reperfusion | 10 µg/kg | Significant reduction in stroke volume (-49% ± 8% at 6h; -38% ± 10% at 12h) | [5] |

| Permanent Focal Ischemia | Mouse MCAO | i.p. administration 6 hours after occlusion | 10 µg/kg | 39% ± 7% reduction in infarct volume | [5] |

Signaling Pathways

The signaling pathways modulated by SC-51089 are central to its neuroprotective effects.

Prostaglandin E2 EP1 Receptor Signaling Pathway

The following diagram illustrates the canonical PGE2-EP1 signaling pathway and the point of intervention by SC-51089.

SC-51089-Mediated Neuroprotective Signaling

SC-51089 has been shown to promote neuronal survival through the PTEN/AKT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on SC-51089.

In Vitro Model of Amyloid-β Neurotoxicity

Objective: To assess the neuroprotective effect of SC-51089 against amyloid-β (Aβ) induced toxicity.

Cell Line: MC65 human neuroblastoma cells, which conditionally express the C-terminal 99 amino acids of the amyloid precursor protein (C99).

Protocol:

-

Cell Culture: Culture MC65 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 µg/mL tetracycline (to suppress C99 expression).

-

Induction of Aβ Toxicity: To induce Aβ production and subsequent toxicity, remove tetracycline from the culture medium.

-

Treatment: Treat the cells with varying concentrations of SC-51089 (e.g., 10 µM, 20 µM) at the time of tetracycline withdrawal.

-

Viability Assay: After 48-72 hours of incubation, assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control (tetracycline-treated) cells.

In Vivo Model of Focal Cerebral Ischemia (MCAO)

Objective: To evaluate the neuroprotective efficacy of SC-51089 in a mouse model of stroke.

Animal Model: Male C57BL/6 mice (20-25 g).

Protocol:

-

Anesthesia: Anesthetize the mice with isoflurane (2% for induction, 1-1.5% for maintenance).

-

Surgical Procedure (Transient MCAO):

-

Make a midline neck incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 6-0 nylon monofilament suture with a rounded tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

-

-

Drug Administration: Administer SC-51089 (e.g., 10 µg/kg) or vehicle intraperitoneally at various time points post-reperfusion (e.g., 5 minutes, 6 hours, 12 hours).

-

Infarct Volume Assessment:

-

After a survival period (e.g., 3 days), euthanize the mice and remove the brains.

-

Slice the brains into 2 mm coronal sections.

-

Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

-

Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.

-

-

Data Analysis: Calculate the infarct volume as a percentage of the total brain volume.

Assessment of Microglial-Mediated Effects on Neuronal Survival

Objective: To determine the influence of microglia on the neuroprotective effects of SC-51089.

Cell Cultures:

-

Neuronal-enriched cultures: Primary cortical neurons from embryonic day 18 mouse fetuses.

-

Mixed glial cultures: Primary mixed glial cells from postnatal day 1-3 mouse pups.

-

Microglia-only cultures: Isolated from mixed glial cultures by shaking.

Protocol:

-

Co-culture Setup:

-

Plate neuronal-enriched cultures in 24-well plates.

-

In a separate set of wells, place transwell inserts with a porous membrane (0.4 µm).

-

Seed microglia onto the transwell inserts.

-

-

Treatment:

-

Place the microglia-containing transwells into the wells with the neuronal cultures.

-

Treat the co-cultures with an excitotoxic agent (e.g., NMDA) in the presence or absence of SC-51089.

-

-

Neuronal Viability Assessment:

-

After 24 hours, remove the transwells.

-

Assess neuronal viability in the bottom wells using a lactate dehydrogenase (LDH) assay or by counting surviving neurons after staining with a neuronal marker (e.g., NeuN).

-

-

Data Analysis: Compare the neuroprotective effect of SC-51089 in neuronal cultures with and without the presence of microglia.

The Interplay between Neurons and Glia in SC-51089's Action

A critical aspect of SC-51089's role in neuroinflammation is its interaction with glial cells, particularly microglia. While SC-51089 demonstrates direct neuroprotective effects on neurons, the presence of microglia can abrogate this protection.[6] This suggests a complex interplay where microglia-derived factors may counteract the beneficial effects of EP1 receptor antagonism on neurons.

Future Directions and Conclusion

SC-51089 has proven to be a valuable pharmacological tool for elucidating the role of the PGE2-EP1 signaling pathway in neuroinflammation and neurodegeneration. Preclinical data strongly support its neuroprotective potential in various models of neurological disease. However, the complex interactions with glial cells, particularly the finding that microglia can counteract its beneficial effects, highlight the need for further research. Future studies should focus on:

-

Delineating the specific microglial-derived factors that interfere with SC-51089-mediated neuroprotection.

-

Investigating the effects of SC-51089 on microglial polarization (M1 vs. M2 phenotype) and astrocyte reactivity.

-

Evaluating the therapeutic potential of SC-51089 in combination with agents that modulate microglial activity.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurology.com [jneurology.com]

- 5. Prostaglandin E2 Impairs P2Y2/P2Y4 Receptor Signaling in Cerebellar Astrocytes via EP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SC-51089: A Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its ability to modulate the PGE2 signaling pathway has positioned it as a valuable tool in preclinical research, particularly in the fields of neuroprotection and oncology. This technical guide provides a comprehensive overview of SC-51089, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in in vitro and in vivo studies.

Chemical Properties and Data

SC-51089, with the CAS Number 146033-02-5, is chemically known as 8-chloro-2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid monohydrochloride. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 146033-02-5[3] |

| Molecular Formula | C₂₂H₁₉ClN₄O₃ • HCl[3] |

| Molecular Weight | 459.3 g/mol [3] |

| Appearance | Off-white to light yellow solid powder |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3] |

| Purity | ≥95% |

| Storage | Store at -20°C |

Synthesis

The synthesis of SC-51089 involves a multi-step process. A key intermediate in its synthesis is 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide. This intermediate is then further reacted to introduce the 1-oxo-3-(4-pyridinyl)propyl moiety.

A general synthetic approach involves the acylation of 8-chloro-10,11-dihydrodibenz[b,f][1][2]oxazepine-10-carboxylic acid hydrazide. This can be achieved by reacting it with a suitable derivative of 3-(4-pyridinyl)propanoic acid in the presence of a coupling agent and a base in an appropriate solvent like dichloromethane. The resulting product is the target molecule, SC-51089. Further purification can be achieved through standard chromatographic techniques. A detailed, step-by-step synthesis protocol is outlined in U.S. Patent 4,704,386, which describes the synthesis of related N-substituted dibenzoxazepines.[4]

Mechanism of Action and Signaling Pathway

SC-51089 functions as a selective antagonist of the EP1 receptor, one of the four subtypes of receptors for PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to Gq proteins. This coupling initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.

By competitively binding to the EP1 receptor, SC-51089 blocks the binding of PGE2 and prevents the initiation of this signaling cascade. This inhibitory action makes SC-51089 a valuable tool for studying the physiological and pathological roles of the EP1 receptor.

Caption: Mechanism of action of SC-51089 as an EP1 receptor antagonist.

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of SC-51089 for the EP1 receptor.

Materials:

-

Membrane preparations from cells expressing the human EP1 receptor.

-

[³H]PGE2 (radioligand).

-

SC-51089 (competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of SC-51089 in the assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGE2 (for non-specific binding) or 50 µL of SC-51089 dilution.

-

50 µL of [³H]PGE2 (final concentration typically in the low nM range, determined by saturation binding experiments).

-

100 µL of membrane preparation (protein concentration to be optimized).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of SC-51089 by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay evaluates the effect of SC-51089 on the viability of glioma cells. An IC50 of approximately 1 µM has been reported for the inhibition of KMG-4 glioma cell growth.[3]

Materials:

-

KMG-4 human glioma cell line.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

SC-51089.

-

Cell viability reagent (e.g., MTT, PrestoBlue).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed KMG-4 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of SC-51089 in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the SC-51089 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value of SC-51089 by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

This assay assesses the neuroprotective effects of SC-51089 against oxidative stress-induced neuronal cell death. SC-51089 has been shown to attenuate PGE2-induced death of neuronal cells exposed to t-BuOOH at a concentration of 5 µM.

Materials:

-

Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y).

-

Neuronal cell culture medium.

-

SC-51089.

-

tert-Butyl hydroperoxide (t-BuOOH).

-

Prostaglandin E2 (PGE2).

-

Cell viability/toxicity assay kit (e.g., LDH release assay, Calcein-AM/Propidium Iodide staining).

-

24-well cell culture plates.

-

Fluorescence microscope or plate reader.

Procedure:

-

Plate neuronal cells in 24-well plates and allow them to differentiate or grow to the desired confluency.

-

Pre-treat the cells with SC-51089 (e.g., 5 µM) for 1-2 hours.

-

Induce oxidative stress by adding t-BuOOH (concentration to be optimized, e.g., 50-100 µM) and PGE2 to the culture medium.

-

Include control groups: untreated cells, cells treated with t-BuOOH + PGE2 only, and cells treated with SC-51089 only.

-

Incubate for 24 hours at 37°C.

-

Assess cell viability or toxicity using a suitable assay. For example, measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

-

Quantify the results and compare the level of cell death in the different treatment groups to determine the neuroprotective effect of SC-51089.

In Vivo Assays

This model is used to evaluate the anti-tumor efficacy of SC-51089 in vivo. A dose of 25 mg/kg has been shown to reduce tumor growth in this model.[3]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice).

-

KMG-4 human glioma cells.

-

Matrigel (optional).

-

SC-51089.

-

Vehicle for administration (e.g., a solution of DMSO and corn oil).

-

Calipers for tumor measurement.

Procedure:

-

Harvest KMG-4 cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

-

Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare the dosing solution of SC-51089 in a suitable vehicle.

-

Administer SC-51089 (e.g., 25 mg/kg) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) on a predetermined schedule (e.g., daily or every other day). The control group receives the vehicle only.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

-

Compare the tumor growth rates and final tumor sizes between the treatment and control groups to assess the efficacy of SC-51089.

Caption: Experimental workflow for the KMG-4 glioma xenograft mouse model.

Conclusion

SC-51089 is a well-characterized and selective antagonist of the EP1 receptor. Its utility in probing the roles of the PGE2/EP1 signaling pathway in various physiological and pathological processes, particularly in neuroscience and oncology, is well-documented. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize SC-51089 in their studies. As with any experimental work, optimization of the described methods for specific cell lines, animal models, and laboratory conditions is recommended.

References

- 1. prepchem.com [prepchem.com]

- 2. SC 51089 free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US4704386A - 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[(phenylsulfinyl-, and phenylsulfonyl)alkanoyl]hydrazides - Google Patents [patents.google.com]

SC-51089: A Technical Whitepaper on the Discovery and Development of a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. SC-51089 emerged from a series of N-substituted dibenzoxazepines designed to antagonize PGE2, a key mediator of pain and inflammation. It demonstrates high selectivity for the EP1 receptor over other prostanoid receptor subtypes. The mechanism of action involves the blockade of Gq-protein coupled signaling, preventing increases in intracellular calcium. Preclinical studies have demonstrated its efficacy in models of analgesia, neuroprotection (stroke, Huntington's disease), and oncology (glioma). This guide details the experimental protocols utilized in its characterization and summarizes the key quantitative data, offering a technical resource for researchers in the field.

Discovery and Synthesis

The discovery of SC-51089 was rooted in the effort to develop non-steroidal anti-inflammatory drugs (NSAIDs) with a more targeted mechanism of action. The therapeutic effects of traditional NSAIDs stem from the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of all prostaglandins, which can lead to significant side effects. A more refined approach involves targeting specific prostanoid receptors. Prostaglandin E2 (PGE2) was identified as a primary mediator of hyperalgesia, and its effects are transduced by four receptor subtypes (EP1-4). The EP1 receptor, in particular, was implicated in nociception.

SC-51089 belongs to a series of 8-chlorodibenz[b,f][1][2]oxazepine derivatives developed as selective EP1 antagonists. The foundational molecule for this class was SC-19220, an early, selective EP1 antagonist. Researchers at Searle synthesized analogs of SC-19220 to improve potency and pharmacokinetic properties. This effort led to the identification of SC-51089, where the acetyl moiety of the parent compound was replaced with a pyridylpropionyl group, significantly enhancing its analgesic efficacy.

While a detailed, step-by-step synthesis protocol for SC-51089 is not publicly available, the general synthetic scheme for this class of compounds has been described. The core structure is an 8-chlorodibenz[b,f][1][2]oxazepine, which is functionalized at the N-10 position.

Mechanism of Action

SC-51089 functions as a selective competitive antagonist at the prostaglandin E2 EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit (Gαq). This activation initiates a downstream signaling cascade involving phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various cellular processes, including muscle contraction, neurotransmitter release, and gene transcription, which are central to pain and inflammation signaling.

By binding to the EP1 receptor, SC-51089 prevents PGE2 from activating this cascade, thereby blocking the downstream release of intracellular calcium and mitigating the pro-nociceptive and pro-inflammatory effects of PGE2.

Preclinical Development & Data

Receptor Binding Affinity and Selectivity

The selectivity of SC-51089 was established through radioligand binding assays using membranes from HEK 293(EBNA) cells stably expressing recombinant human prostanoid receptors.[3] The affinity is reported as the equilibrium inhibitor constant (Ki).

| Receptor Target | Ki (µM) | Selectivity vs. EP1 |

| EP1 | 1.3 | - |

| EP2 | > 100 | > 77-fold |

| EP3 | 17.5 | 13.5-fold |

| EP4 | > 100 | > 77-fold |

| DP | > 100 | > 77-fold |

| FP | 61.1 | 47-fold |

| IP | > 100 | > 77-fold |

| TP | 11.2 | 8.6-fold |

| Data sourced from Abramovitz et al. (2000)[3] and other vendor datasheets.[1][2][3] |

In Vitro Efficacy

The anti-proliferative effects of SC-51089 were evaluated in human glioma cell lines. The compound was shown to inhibit the growth of KMG-4 glioma cells in a dose-dependent manner.

| Cell Line | Assay | Endpoint | Result |

| KMG-4 (Human Glioma) | Cell Growth Assay | IC50 | ~1 µM |

| Data sourced from Cayman Chemical datasheet, referencing Matsuo et al. (2004).[3] |

In Vivo Efficacy

SC-51089 has been evaluated in multiple animal models, demonstrating efficacy in analgesia, neuroprotection, and oncology.

| Animal Model | Indication | Dosing | Key Outcome |

| Mouse | Phenylbenzoquinone-induced writhing | - | ED50 = 6.8 mg/kg |

| Mouse (KMG4 Xenograft) | Glioma | 25 mg/kg | Reduced tumor growth |

| R6/1 Mouse | Huntington's Disease | 40 µg/kg; i.p. infusion for 28 days | Ameliorated motor and memory deficits |

| Data sourced from various vendor datasheets and publications.[1][3] |

Metabolism

The metabolism of SC-51089 was investigated in cultured rat and human hepatocytes. The studies revealed species-specific differences in its metabolic pathways.

| Species | Primary Metabolic Pathways |

| Human (Hepatocytes) | Aromatic hydroxylation, followed by glucuronidation and sulfation. |

| Rat (Hepatocytes) | Oxidative N-dealkylation with opening of the oxazepine ring, followed by glucuronidation. |

| Data sourced from Zeh et al. (1998).[1] |

Experimental Protocols

Radioligand Binding Assay (Abramovitz et al., 2000)

-

Objective: To determine the binding affinity (Ki) of SC-51089 for human prostanoid receptors.

-

Cell Lines: Human embryonic kidney (HEK) 293(EBNA) cells stably transfected to individually express one of the eight prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP).

-

Membrane Preparation: Cells were harvested, homogenized in a buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in assay buffer.

-

Binding Reaction: Assays were performed in a 96-well format. For each receptor, a specific radioligand was used (e.g., [3H]PGE2 for EP receptors). Reactions contained cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the competitor compound (SC-51089).

-

Incubation: The reaction mixture was incubated for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters was measured by liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the log concentration of SC-51089. IC50 values were determined using non-linear regression analysis, and Ki values were calculated using the Cheng-Prusoff equation.

Glioma Cell Growth Inhibition Assay (Matsuo et al., 2004)

-

Objective: To determine the effect of SC-51089 on the proliferation of glioma cells.

-

Cell Line: KMG-4 human glioma cell line.

-

Cell Culture: Cells were maintained in standard culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Protocol: Cells were seeded into 96-well plates at a specific density. After allowing the cells to attach overnight, the medium was replaced with fresh medium containing various concentrations of SC-51089 or vehicle control (e.g., DMSO).

-

Incubation: Cells were incubated with the compound for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability or proliferation was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-8 assay, which measures mitochondrial metabolic activity as an indicator of cell number. The absorbance was read using a microplate reader.

-

Data Analysis: The absorbance values were normalized to the vehicle-treated control wells. Dose-response curves were plotted, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) was calculated using a suitable curve-fitting model.

In Vivo Phenylbenzoquinone (PBQ)-Induced Writhing Assay

-

Objective: To assess the analgesic efficacy of SC-51089 in a model of visceral pain.

-

Animals: Male mice (e.g., CD-1 strain).

-

Procedure: Animals were pre-treated with SC-51089 at various doses or vehicle, typically via oral (p.o.) or intraperitoneal (i.p.) administration. After a set pre-treatment time (e.g., 30-60 minutes), a noxious chemical stimulus, PBQ solution (e.g., 0.02% in ethanol/saline), was injected intraperitoneally.

-

Observation: Immediately after PBQ injection, each mouse was placed in an individual observation chamber. The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) was counted over a defined period (e.g., 5-15 minutes).

-

Data Analysis: The percentage inhibition of writhing for each dose group was calculated relative to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in writhing) was then determined using regression analysis.

Conclusion

SC-51089 is a well-characterized, selective EP1 receptor antagonist that has demonstrated significant potential in a range of preclinical models. Its discovery represents a targeted approach to modulating the prostaglandin signaling pathway, offering a potential advantage over non-selective COX inhibitors. The data summarized herein highlight its specific mechanism of action and provide a foundation for its further investigation in therapeutic areas such as pain, neurodegenerative diseases, and oncology. This technical guide serves as a consolidated resource for professionals engaged in the research and development of novel therapeutics targeting the EP1 receptor.

References

- 1. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-acidic pyrazole EP1 receptor antagonists with in vivo analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

SC-51089: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective prostaglandin E2 (PGE2) EP1 receptor antagonist, SC-51089. It details its in vitro and in vivo pharmacological effects, mechanism of action, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and oncology.

Core Mechanism of Action: EP1 Receptor Antagonism

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, couples to the Gq alpha subunit (Gαq).[4][5][6] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] The subsequent increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC) mediate the physiological and pathological effects associated with EP1 receptor signaling.[6] SC-51089 exerts its effects by competitively binding to the EP1 receptor, thereby blocking the binding of PGE2 and inhibiting this signaling pathway.

Below is a diagram illustrating the PGE2-EP1 signaling pathway and the inhibitory action of SC-51089.

Caption: PGE2-EP1 signaling pathway and inhibition by SC-51089.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of SC-51089.

Table 1: In Vitro Receptor Binding Affinity and Cellular Activity

| Parameter | Target/Cell Line | Value | Reference(s) |

| Ki (μM) | Human EP1 Receptor | 1.3 | [1][2][3] |

| Human TP Receptor | 11.2 | [1][2][3] | |

| Human EP3 Receptor | 17.5 | [1][2][3] | |

| Human FP Receptor | 61.1 | [1][2][3] | |

| Human EP2 Receptor | >100 | [1] | |

| Human EP4 Receptor | >100 | [1] | |

| Human DP Receptor | >100 | [1] | |

| Human IP Receptor | >100 | [1] | |

| IC50 (μM) | KMG-4 Glioma Cell Growth | ~1 | [1] |

| Effective Concentration | Attenuation of PGE2-induced neuronal cell death | 5 µM | [2] |

| Decrease in amyloid-β (1-42)-induced cell death in MC65 cells | 10-50 µM | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Effect | Dose | Reference(s) |

| Mouse (Phenylbenzoquinone-induced writhing) | Reduction of writhing (analgesia) | ED50 = 6.8 mg/kg | [1] |

| Mouse (KMG-4 glioma xenograft) | Reduction of tumor growth | 25 mg/kg | [1] |

| R6/1 Mouse Model of Huntington's Disease | Amelioration of motor coordination and balance dysfunction; Rescue of long-term memory deficit | 40 µg/kg/day (i.p. infusion for 28 days) | [2][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Radioligand Binding Assay for Prostanoid Receptors

This protocol is based on the methodology described by Abramovitz et al. (2000) for determining the binding affinities of compounds to recombinant human prostanoid receptors.

Experimental Workflow:

Caption: Workflow for radioligand binding assay.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Human embryonic kidney (HEK) 293(EBNA) cells are stably transfected to individually express one of the eight human prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP).

-

Cells are cultured in appropriate media and harvested.

-

Cell membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Thawed cell membranes (containing a specific amount of protein, e.g., 5-20 µg) are incubated in a final volume of assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]PGE2 for EP receptors) is added to each well.

-

Varying concentrations of the unlabeled competitor ligand (SC-51089) are added to the wells to generate a competition curve.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of SC-51089 that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitor constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vitro Glioma Cell Growth Inhibition Assay

This protocol is based on the methodology described by Matsuo et al. (2004) to evaluate the effect of SC-51089 on the growth of human glioma cells.

Protocol:

-

Cell Culture:

-

The human glioma cell line KMG-4 is used.

-

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Growth Assay (e.g., MTT Assay):

-

KMG-4 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of SC-51089 (e.g., ranging from 0.1 to 100 µM) or vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 72 hours).

-

At the end of the incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.

-

The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value, the concentration of SC-51089 that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log concentration of SC-51089 and fitting the data to a sigmoidal dose-response curve.

-

In Vivo KMG-4 Glioma Xenograft Model

This protocol is based on the methodology described by Matsuo et al. (2004) to assess the in vivo anti-tumor activity of SC-51089.

Protocol:

-

Animal Model:

-

Severe combined immunodeficient (SCID) mice are used to prevent rejection of the human tumor cells.

-

Animals are housed in a sterile environment with ad libitum access to food and water.

-

-

Tumor Cell Implantation:

-

KMG-4 glioma cells are harvested from culture, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

A specific number of cells (e.g., 5 x 10^6 cells) in a defined volume (e.g., 100 µL) are injected subcutaneously into the flank of each mouse.

-

-

Drug Administration:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups.

-

SC-51089 is prepared in a suitable vehicle (e.g., a solution of 0.5% carboxymethyl cellulose).

-

The drug is administered to the treatment group at a specified dose (e.g., 25 mg/kg) via a defined route (e.g., intraperitoneal injection) and schedule (e.g., daily). The control group receives the vehicle only.

-

-

Tumor Growth Measurement:

-

Tumor size is measured regularly (e.g., every 2-3 days) using calipers.

-

Tumor volume is calculated using the formula: Volume = (length x width²) / 2.

-

-

Data Analysis:

-

The mean tumor volume for each group is plotted over time.

-

The efficacy of SC-51089 is determined by comparing the tumor growth in the treated group to that in the control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed differences.

-

In Vivo Phenylbenzoquinone-Induced Writhing Test for Analgesia

This protocol is based on the methodology described by Hallinan et al. (1993) to evaluate the analgesic effects of SC-51089.

Protocol:

-

Animal Model:

-

Male mice are typically used for this assay.

-

Animals are acclimatized to the testing environment before the experiment.

-

-

Drug Administration:

-

Mice are pre-treated with SC-51089 at various doses or the vehicle control. The route of administration is typically oral or intraperitoneal.

-

The drug is administered a specific time before the induction of writhing (e.g., 30-60 minutes).

-

-

Induction of Writhing:

-

A solution of phenylbenzoquinone (PBQ) in a suitable solvent (e.g., 5% ethanol in water) is injected intraperitoneally at a specific dose (e.g., 2 mg/kg).

-

-

Observation and Quantification:

-

Immediately after the PBQ injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a defined period (e.g., 5-25 minutes post-injection).

-

-

Data Analysis:

-

The mean number of writhes for each treatment group is calculated.

-

The percentage of inhibition of writhing is calculated for each dose of SC-51089 compared to the vehicle control group.

-

The ED50 (the dose that produces 50% of the maximal analgesic effect) is calculated from the dose-response curve.

-

In Vivo R6/1 Mouse Model of Huntington's Disease

This protocol is based on the methodology described by Anglada-Huguet et al. (2014) to investigate the effects of SC-51089 on motor and cognitive deficits in a mouse model of Huntington's disease.

Experimental Workflow:

Caption: Workflow for the R6/1 mouse model study.

Protocol:

-

Animal Model:

-

R6/1 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used. Wild-type littermates serve as controls.

-

Experiments are typically initiated when the mice are at an age where motor and cognitive deficits begin to manifest (e.g., 13 weeks old).

-

-

Drug Administration:

-

SC-51089 is dissolved in a suitable vehicle.

-

The drug is administered via continuous intraperitoneal infusion using surgically implanted osmotic mini-pumps to ensure stable drug levels.

-

The infusion is carried out for a specified duration (e.g., 28 days) at a dose of 40 µg/kg/day. Control animals receive vehicle-filled pumps.

-

-

Motor Coordination Assessment (Rotarod Test):

-

Motor coordination and balance are assessed using an accelerating rotarod apparatus.

-

Mice are placed on a rotating rod that gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).

-

The latency to fall from the rod is recorded for each mouse.

-

Mice are typically trained on the apparatus for a few days before the actual test. The test is performed at regular intervals during the treatment period.

-

-

Long-Term Memory Assessment (Novel Object Recognition Test):

-

This test is used to evaluate recognition memory.

-

Habituation Phase: Mice are allowed to explore an empty open-field arena.

-

Training Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.

-

-

Biochemical and Histological Analysis:

-

At the end of the treatment period, mice are euthanized, and brain tissue (e.g., striatum and hippocampus) is collected.

-

Tissues can be analyzed for changes in synaptic markers (e.g., via Western blotting or immunohistochemistry) and the number of huntingtin nuclear inclusions.

-

Signaling Pathways and Downstream Effects

As previously described, the primary mechanism of action of SC-51089 is the blockade of the EP1 receptor and the subsequent inhibition of the Gq/PLC/Ca2+ signaling cascade. In addition to this core pathway, studies in specific cell types have revealed further downstream consequences of EP1 antagonism.

Modulation of Akt and EGFR Signaling in MDCK Cells

In Madin-Darby canine kidney (MDCK) cells, antagonism of the EP1 receptor with SC-51089 has been shown to increase cell growth. This effect is mediated through the activation of the Akt and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The proposed mechanism involves the EP1 receptor-mediated inhibition of Akt signaling. By blocking this inhibition, SC-51089 leads to increased phosphorylation and activation of both Akt and the EGFR, promoting cell proliferation.

Below is a diagram illustrating this proposed pathway.

Caption: Proposed SC-51089 mechanism in MDCK cells.

This comprehensive guide provides a detailed overview of the in vitro and in vivo effects of SC-51089, its mechanism of action, and the experimental protocols used for its characterization. The provided data and methodologies should serve as a valuable resource for the design and interpretation of future studies involving this important pharmacological tool.

References

- 1. SC 51089 (free base) - MedChem Express [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Partial depletion of striatal dopamine enhances penetrance of cognitive deficits in a transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound free base | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

Methodological & Application